molecular formula C12H24N2O3 B2629627 tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate CAS No. 2413867-43-1

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate

Cat. No.: B2629627
CAS No.: 2413867-43-1
M. Wt: 244.335
InChI Key: BCPVBZXKJLNRHE-UHFFFAOYSA-N
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Description

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H24N2O3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate typically involves the reaction of 6,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6,6-dimethylmorpholine+tert-butyl chloroformatetert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate\text{6,6-dimethylmorpholine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6,6-dimethylmorpholine+tert-butyl chloroformate→tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Secondary amines.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((4-methylmorpholin-3-yl)methyl)carbamate
  • tert-Butyl ((2,2-dimethylmorpholin-3-yl)methyl)carbamate
  • tert-Butyl ((6-methylmorpholin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate is unique due to the presence of two methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

tert-butyl N-[(6,6-dimethylmorpholin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-6-9-7-16-12(4,5)8-14-9/h9,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVBZXKJLNRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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